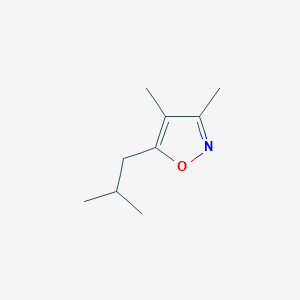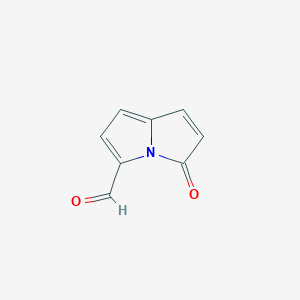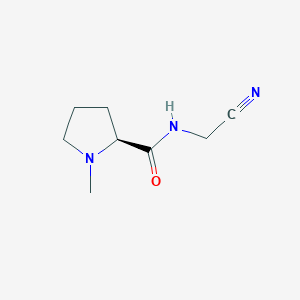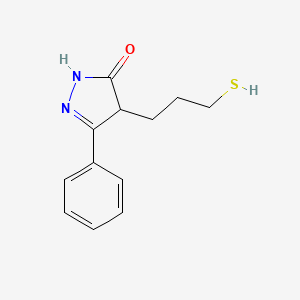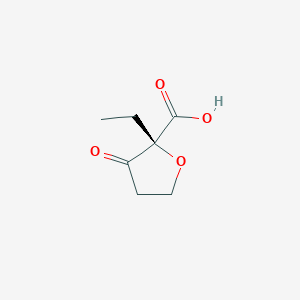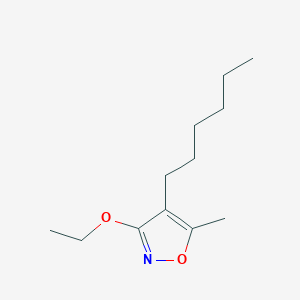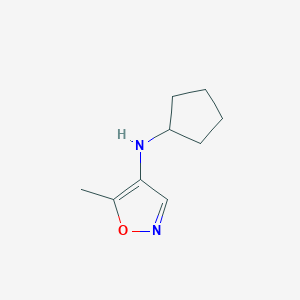![molecular formula C19H21N3O B12887457 5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- CAS No. 675133-43-4](/img/structure/B12887457.png)
5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- is a complex organic compound with the molecular formula C19H21N3O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Attachment of Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoquinoline intermediate.
Introduction of Furanyl Group: The furanyl group is attached via a Friedel-Crafts alkylation reaction, where a furanyl derivative reacts with the piperidine-isoquinoline intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles like amines and thiols
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Amine derivatives
Substitution: Functionalized isoquinoline derivatives
Applications De Recherche Scientifique
5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including inhibition of enzyme activity and alteration of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Isoquinolinamine: A simpler analog without the piperidine and furanyl groups.
N-[1-(3-pyridinylmethyl)-3-piperidinyl]-5-Isoquinolinamine: Similar structure but with a pyridine ring instead of a furan ring.
4-Isoquinolinamine, 5-[[3-(2-furanylmethyl)-1-pyrrolidinyl]sulfonyl]-: Contains a pyrrolidine ring and a sulfonyl group.
Uniqueness
5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- is unique due to its combination of isoquinoline, piperidine, and furan rings. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
675133-43-4 |
|---|---|
Formule moléculaire |
C19H21N3O |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-[1-(furan-3-ylmethyl)piperidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C19H21N3O/c1-3-16-11-20-8-6-18(16)19(5-1)21-17-4-2-9-22(13-17)12-15-7-10-23-14-15/h1,3,5-8,10-11,14,17,21H,2,4,9,12-13H2 |
Clé InChI |
PQYIJTVJVOBMLV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=COC=C2)NC3=CC=CC4=C3C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


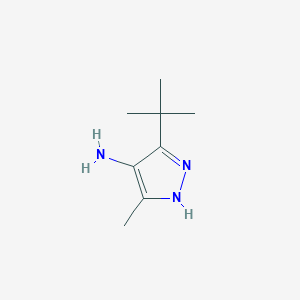
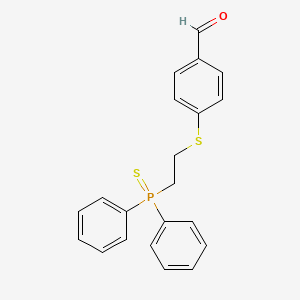
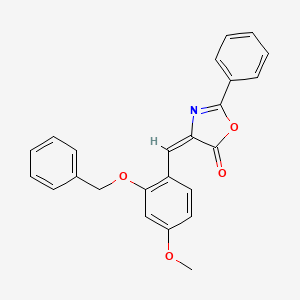

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)

